molecular formula C22H21FN4O3S B2696783 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-98-9

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

カタログ番号: B2696783
CAS番号: 1251704-98-9
分子量: 440.49
InChIキー: BCVKWKZEIKUASF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Triazolopyridine Sulfonamides

The triazolopyridine scaffold emerged as a privileged structure in medicinal chemistry following early discoveries of its bioisosteric relationship with purine bases. Initial applications focused on central nervous system targets, with triazolo[1,5-a]pyridine derivatives demonstrating anxiolytic properties through GABA_A receptor modulation. The strategic incorporation of sulfonamide groups into this heterocyclic system marked a pivotal advancement, first reported in antiparasitic drug discovery programs targeting Plasmodium falciparum cysteine proteases.

Key historical milestones include:

  • 2018 : Identification of triazolopyrimidine sulfonamides as tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors through high-throughput screening.
  • 2020 : Systematic structure-activity relationship (SAR) studies establishing the essentiality of the sulfonamide pharmacophore for falcipain-2 inhibition in antimalarial candidates.
  • 2024 : Rational design of triazolopyridine-based dual JAK/HDAC inhibitors demonstrating scaffold versatility in multi-target therapies.

The specific compound 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-triazolo[4,3-a]pyridine-6-sulfonamide represents a structural optimization from earlier antimalarial leads, incorporating fluorinated aromatic systems to enhance target binding.

Significance in Medicinal Chemistry Research

This compound exemplifies three critical advancements in heterocyclic drug design:

1. Enhanced Binding Affinity
The sulfonamide group enables dual interaction capabilities:

  • Hydrogen bonding through the sulfonyl oxygen atoms
  • π-Stacking via the aromatic phenyl substituent

2. Metabolic Stability
Comparative studies show triazolopyridine cores resist oxidative metabolism better than analogous triazolopyrimidines, particularly at the C3 ethyl substituent. Hepatocyte incubation experiments demonstrated <5% degradation over 120 minutes, contrasting with 22% for pyrimidine analogues.

3. Spatial Optimization
The N-[(3-fluoro-4-methoxyphenyl)methyl] group addresses steric constraints in falcipain-2's S2 pocket, combining:

  • Fluorine's electronegativity for dipole interactions
  • Methoxy group's bulk tolerance

Table 1: Comparative Binding Affinities of Triazolopyridine Derivatives

Compound Target Protein IC₅₀ (μM) Source
Parent lead (non-fluorinated) Falcipain-2 12.4
3-Ethyl derivative Falcipain-2 2.24
JAK/HDAC dual inhibitor HDAC6 0.043

Positioning within Contemporary Drug Discovery Paradigms

This sulfonamide derivative aligns with three modern drug development strategies:

1. Targeted Covalent Inhibition
The electron-deficient triazolopyridine core enables potential Michael addition with cysteine residues in parasitic proteases, though crystallographic evidence remains pending.

2. Polypharmacology Potential
Structural analogs demonstrate concurrent inhibition of:

  • Tyrosine kinases (JAK2 IC₅₀ = 138 nM)
  • Histone deacetylases (HDAC6 IC₅₀ = 43 nM)
  • Falcipain-2 (IC₅₀ = 2.24 μM)

3. Computational-Guided Design
The compound originated from a virtual library of 1,561 candidates screened through:

  • Molecular docking (Glide SP/XP protocols)
  • Prime-MM/GBSA binding free energy calculations

Research Objectives and Scope

Current investigations focus on three primary objectives:

1. Binding Mode Elucidation
Ongoing crystallographic studies aim to resolve:

  • Sulfonamide orientation in falcipain-2's active site
  • Ethyl group interactions with hydrophobic subpockets

2. Selectivity Profiling
Comparative assays against human cathepsins B/L (IC₅₀ > 50 μM) confirm >20-fold selectivity for parasitic proteases.

3. Prodrug Development
Structural modifications explore:

  • Hydroxamate derivatives for improved solubility
  • Piperazine-linked analogs for blood-brain barrier penetration

This research program strictly excludes clinical translation aspects, focusing exclusively on:

  • Synthetic methodology optimization
  • In vitro pharmacological characterization
  • Computational modeling advancements

特性

IUPAC Name

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-10-18(15-26(21)22)31(28,29)27(17-7-5-4-6-8-17)14-16-9-11-20(30-2)19(23)13-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKWKZEIKUASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

化学反応の分析

Types of Reactions

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

科学的研究の応用

Antimicrobial Activity

  • Antibacterial Effects : Triazole derivatives have been recognized for their antibacterial properties. Research indicates that compounds similar to 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibit significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies suggest a mechanism involving inhibition of DNA gyrase and topoisomerase IV .
  • Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, a key enzyme in ergosterol biosynthesis .

Antiviral Activity

Research has demonstrated that triazole compounds can exhibit antiviral properties by interfering with viral replication processes. Their ability to modulate immune responses may also contribute to their effectiveness against viral pathogens .

Anti-inflammatory Effects

The sulfonamide moiety in the compound has been associated with anti-inflammatory effects. Studies on related sulfonamide compounds indicate their potential in treating inflammatory conditions through the inhibition of pro-inflammatory cytokines and mediators .

Study on Antibacterial Efficacy

In a comparative study assessing various triazole derivatives, a compound structurally similar to 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide was evaluated for its Minimum Inhibitory Concentration (MIC) against multiple bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Pseudomonas aeruginosa0.5

This study highlighted the compound's potential as a broad-spectrum antibacterial agent .

Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

作用機序

The mechanism of action of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and proliferation .

類似化合物との比較

Table 1: Comparative Analysis of Key Parameters

Compound Name Core Structure Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų) Biological Activity (IC50)
3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) [1,2,4]triazolo[4,3-a]pyridine 440.5 3.49 7 61.8 Not reported
3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Analog) [1,2,4]triazolo[4,3-a]pyridine 439.4 3.52 7 61.8 2.24 µM (antimalarial)
3-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () [1,2,4]triazolo[4,3-b]pyridazine 409.4 3.21* 7 69.5 Not reported
2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () [1,2,4]triazolo[4,3-b]pyridazine 483.5 3.75* 8 97.2 Not reported

*Estimated logP values based on structural similarity.

Key Observations:

Core Structure Differences :

  • The target compound and its analog () share the [1,2,4]triazolo[4,3-a]pyridine core, whereas compounds in and use a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Pyridine cores (as in the target) typically exhibit better metabolic stability compared to pyridazine derivatives .

Substituent Effects: The (3-fluoro-4-methoxyphenyl)methyl group in the target compound introduces steric and electronic effects distinct from the 3-fluorobenzyl group in the analog (). The para-methoxy group may enhance solubility, while ortho-fluoro substitution could influence target binding .

Biological Activity :

  • The analog () demonstrated antimalarial activity (IC50 = 2.24 µM) against Plasmodium falciparum, attributed to interactions with falcipain-2, a cysteine protease critical for parasite survival . The target compound’s activity remains uncharacterized but is hypothesized to be comparable due to structural similarity.

Functional and Therapeutic Implications

  • Antimalarial Potential: The triazolo-pyridine sulfonamide scaffold shows promise in antimalarial drug discovery, with activity linked to the sulfonamide’s ability to chelate metal ions or inhibit enzymatic targets .
  • SAR Insights :
    • Fluorine Substitution : Fluorine at the benzyl position (e.g., 3-fluoro in the target vs. 4-fluoro in ) may modulate target affinity and metabolic stability.
    • Methoxy Group : The para-methoxy group in the target compound could enhance solubility without compromising lipophilicity, balancing pharmacokinetic properties .

生物活性

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the triazolopyridine class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its chemical properties, biological activities, and relevant case studies.

The molecular characteristics of the compound are as follows:

PropertyValue
IUPAC Name3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Molecular FormulaC22H21FN4O3S
Molecular Weight440.5 g/mol
LogP3.3133
Polar Surface Area61.902 Ų
Hydrogen Bond Acceptors Count7

The compound features a triazole ring fused with a pyridine structure and a sulfonamide group that contributes to its biological activity.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit significant antimicrobial properties. In particular, sulfonamide compounds are known for their bacteriostatic effects against various bacterial strains. Studies have shown that compounds similar to 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

A comparative analysis of various triazole derivatives indicated that modifications in the phenyl ring significantly enhance antimicrobial potency. For instance, the presence of methoxy groups at specific positions has been linked to increased activity against both bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

In one study focusing on triazolethiones, compounds demonstrated significant cytotoxic activity against human malignant cell lines with IC50 values below 10 µM . This suggests that 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may exhibit similar properties.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that compounds with sulfonamide groups had superior inhibitory effects compared to those without .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that triazole derivatives could effectively inhibit cell proliferation. The mechanism was attributed to the disruption of microtubule assembly leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be analyzed through SAR studies:

ModificationEffect on Activity
Methoxy Group at Position 4Increases antimicrobial potency
Triazole Ring PresenceEssential for anticancer activity
Sulfonamide GroupEnhances bacteriostatic effect

These modifications highlight the importance of structural components in determining the efficacy of the compound against microbial and cancerous cells.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Sulfonylation Temp.0–5°C (prevents decomposition)
CatalystDMAP (5 mol%)
Purification SolventEthanol/Water (3:1)

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationOutcome Example
DFT (B3LYP/6-31G*)Transition state analysisΔG‡ reduced by 8 kcal/mol
COSMO-RSSolvent selectionTHF favored over DMF

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。